Lanthanum Carbonate

Description

Significance and Broad Academic Relevance of Lanthanum Carbonate

The academic relevance of this compound extends across multiple scientific disciplines due to its versatile nature and high-purity availability. americanelements.comstanfordmaterials.comnoahchemicals.com Its chemical stability and specific reactivity make it a valuable material in precision applications and a subject of ongoing research. This compound serves as a foundational compound for advancements in areas ranging from energy solutions to advanced materials, underpinning numerous innovations. noahchemicals.com The availability of this compound in high-purity grades, from 99% to 99.999%, further underscores its importance for rigorous scientific investigations and high-performance industrial applications. stanfordmaterials.com

The physicochemical properties of this compound are summarized in the table below:

| Property | Value / Description | Source |

| Chemical Formula | La₂(CO₃)₃·xH₂O (x typically 0-10, often 3-5) | google.comstanfordmaterials.com |

| Molecular Weight | 457.85 g/mol (anhydrous) | stanfordmaterials.comnanorh.com |

| Appearance | White powder | americanelements.comstanfordmaterials.comnanorh.com |

| Density | 2.6 g/cm³ | stanfordmaterials.com |

| Solubility in H₂O | Water insoluble, dissociates in acidic environments | americanelements.comstanfordmaterials.comnih.govopenaccessjournals.com |

| Stability | Chemically stable, hygroscopic | stanfordmaterials.com |

Overview of Key Research Domains for this compound

This compound is a focal point in several key research domains, driven by its unique chemical characteristics and potential for novel applications.

Environmental Applications (Water Treatment) this compound is extensively researched for its efficacy in environmental remediation, particularly in water treatment. It is highly effective at removing excess phosphates from wastewater, thereby helping to control nutrient pollution and prevent issues like algal blooms. americanelements.comstanfordmaterials.comnoahchemicals.comnanorh.comsfa-oxford.comtandfonline.comfrontiersin.orgacs.org Research has demonstrated its ability to adsorb inorganic anions, including arsenic and fluoride (B91410). tandfonline.com The mechanisms involved in its adsorption capabilities primarily include ligand exchange, surface complexation, and electrostatic attraction. tandfonline.com Studies indicate that lanthanum compounds, including this compound, can outperform conventional commercial materials such as ion exchange resins, activated carbons, and iron oxides in treating water and wastewater, especially for anionic pollutants. tandfonline.com For instance, this compound has shown a maximum phosphate (B84403) adsorption capacity of 106.6 mg/g at an optimal pH of 2.9 under weak acidic conditions. frontiersin.org Furthermore, this compound exhibits a lower leaching potential and a higher affinity for phosphate compared to lanthanum hydroxide (B78521), making it a promising adsorbent for environmental applications. acs.org

Catalysis In catalysis, this compound and related lanthanum compounds are crucial. It serves as a raw material for Fluid Catalytic Cracking (FCC) catalysts, which are vital in petroleum refining for producing high-octane gasoline from heavy crude oil. stanfordmaterials.comsfa-oxford.comsamaterials.com Lanthanum compounds, including those derived from this compound precursors, are also utilized in the synthesis of advanced ceramics, where they can enhance the mechanical properties of materials for applications in electronics and aerospace. noahchemicals.comnanorh.com More specifically, lanthanum oxycarbonate (La₂O₂CO₃), which can form from lanthanum oxide and carbon dioxide, has been identified as an active phase in nickel-based catalysts for CO₂ hydrogenation to methane (B114726), demonstrating high activity, methane selectivity, and long-term stability. acs.orgacs.org The La₂O₂CO₃ phase has shown superior catalytic performance compared to La₂O₃ in the oxidative coupling of methane (OCM). acs.org Additionally, lanthanum-modified materials, such as La/ZIF-8 (zeolitic imidazolate framework) incorporating La₂O₃ nanoclusters, are being explored for their catalytic efficiency in converting CO₂ and glycerol (B35011) into glycerol carbonate. rsc.org

Synthesis Methods Research into the synthesis of this compound focuses on developing efficient and controlled production methods. Various approaches have been explored, including the urea (B33335) reflux method, ammonium (B1175870) bicarbonate precipitation, and reactions involving sodium carbonate or sodium bicarbonate with lanthanum chloride. google.comgoogle.comresearchgate.net Newer methods aim to optimize the synthesis process, such as the reaction between lanthanum chloride and sodium bicarbonate, which allows for better pH control and reduces the risk of forming lanthanum hydroxycarbonate impurities. researchgate.net The sonochemical method has been shown to influence the morphology of this compound particles, enabling the formation of needle-shaped or spherical particles, as well as nanoparticles with controlled sizes (e.g., 24.102 nm for La₂(CO₃)₃·8H₂O). researchgate.netcitedrive.com Another innovative method involves reacting subcritical carbon dioxide with lanthanum oxide, offering a simpler process with fewer by-products and lower costs. google.com

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Lanthanum carbonate is a phosphate binder that reduces absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed. Both serum phosphate and calcium phosphate product are reduced as a consequence of the reduced dietary phosphate absorption. Lanthanum carbonate dissociates in the acid environment of the upper GI tract to release lanthanum ions that bind dietary phosphate released from food during digestion. Lanthanum carbonate inhibits absorption of phosphate by forming highly insoluble lanthanum phosphate complexes, consequently reducing both serum phosphate and calcium phosphate product. The carbonate salt of lanthanum is practically insoluble in water but dissociates in the acidic environment of the upper GI tract to release trivalent lanthanum ions, which bind dietary phosphates released during digestion, thereby forming highly insoluble lanthanum phosphate complexes. Consequently, phosphate absorption, serum phosphorus concentrations, and serum calcium times phosphorus product (Ca X P) are reduced. Lanthanum ions have a high affinity for phosphate; in vitro studies indicate that when lanthanum is present at pH 3-5 (pH corresponding to that of gastric fluid) in twofold molar excess to phosphates, the drug binds about 97% of available phosphates. |

|---|---|

CAS No. |

587-26-8 |

Molecular Formula |

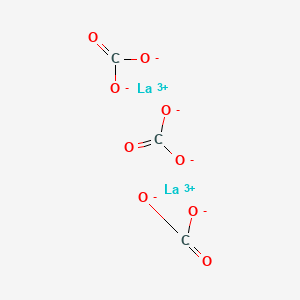

CH2LaO3 |

Molecular Weight |

200.930 g/mol |

IUPAC Name |

carbonic acid;lanthanum |

InChI |

InChI=1S/CH2O3.La/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

JKSVDWSKYFEURH-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[La+3] |

Canonical SMILES |

C(=O)(O)O.[La] |

Color/Form |

White powder |

density |

2.6 |

Other CAS No. |

587-26-8 |

physical_description |

Other Solid; Dry Powder |

Pictograms |

Irritant |

solubility |

Practically insoluble. Soluble in acids Practically insoluble in wate |

Synonyms |

Fosrenol lanthanum carbonate lantharenol |

Origin of Product |

United States |

Synthesis and Fabrication Methodologies of Lanthanum Carbonate Materials

Thermal Decomposition Pathways for Precursor Formation

Thermal decomposition is a key pathway for the formation of lanthanum carbonate precursors, which can then be further processed to yield lanthanum oxide or other lanthanum compounds. This compound itself can act as a precursor for lanthanum oxide (La₂O₃) and lanthanum hydroxide (B78521) (La(OH)₃) through calcination. americanelements.comresearchgate.net

The thermal decomposition of hydrated lanthanum carbonates, such as La₂(CO₃)₃·xH₂O (where x ranges from 1 to 10), typically occurs in multiple steps. For instance, La₂(CO₃)₃·3.4H₂O undergoes a two-stage dehydration process, followed by the formation of anhydrous La₂(CO₃)₃. cdut.edu.cn Subsequently, further heating leads to the formation of lanthanum oxycarbonate (La₂O₂CO₃) and finally lanthanum oxide (La₂O₃). researchgate.netcdut.edu.cnresearchgate.net The formation of La₂O₂CO₃ is a common intermediate step in the thermal decomposition of lanthanum carbonates. cdut.edu.cnresearchgate.net

The complete conversion of this compound particles into lanthanum oxide typically occurs at temperatures around 725°C. Studies have shown that this compound octahydrate, when heated, initially undergoes a gradual loss of its eight water molecules, followed by decarboxylation at approximately 575°C to form lanthanum dioxycarbonate. sphinxsai.com Further heating to 900°C can convert the dioxycarbonate to hexagonal lanthanum oxide under a nitrogen atmosphere, while under air, lanthanum trihydroxide may form. sphinxsai.com

Subcritical Carbon Dioxide Reaction Methods

Subcritical carbon dioxide reaction methods offer a simple and environmentally friendly approach for preparing this compound. One such method involves reacting lanthanum oxide (La₂O₃) with subcritical carbon dioxide. google.com

In this process, lanthanum oxide raw material, with a mass fraction of 80%-99.999% and sieved through a 40-300 mesh, is loaded into a reaction kettle. google.com The reaction conditions are carefully controlled: the temperature of the reaction kettle is maintained between 25°C and 31°C, and the pressure is set between 5 MPa and 7.4 MPa. google.com Carbon dioxide with a mass fraction greater than 99.5% is used and forced to circulate during the reaction. google.com After a reaction time of 20-60 hours, this compound is produced in the reaction kettle. google.com This method is characterized by its operational simplicity, absence of by-products, and low cost, making it an environmentally benign synthesis route. google.com

Advanced Fabrication of Controlled Morphologies and Nanomaterials

The ability to control the morphology and size of this compound materials at the nanoscale is crucial for tailoring their properties for specific applications. Various advanced fabrication techniques have been developed to achieve this.

Methods for synthesizing lanthanum nanostructures include solvothermal, hydrothermal, reverse micellar, sol-gel, sonochemical, laser deposition, co-precipitation, and polyol methods. researchgate.net The outcomes of these methods can vary significantly depending on factors such as temperature, reaction time, pressure, and the presence of surfactants. researchgate.net

This compound nanoparticles have garnered significant attention due to their unique properties compared to bulk materials, including a large surface area and enhanced reactivity. orientjchem.orgresearchgate.netresearchgate.net Various methods are employed for their synthesis, often aiming for monodispersed nanoparticles with controlled size and morphology. researchgate.netresearchgate.net

One common approach is the sonochemical method, where this compound nanoparticles are synthesized from the reaction of lanthanum acetate (B1210297) and sodium carbonate (Na₂CO₃) under sonication. researchgate.net The role of surfactants, calcination temperature, and sonication time are investigated to control the morphology and particle size of the products. researchgate.net For instance, ultrasound irradiation can significantly influence the morphology, leading to needle-shaped particles in its presence versus spherical particles in its absence when synthesized from lanthanum nitrate (B79036) and urea (B33335). researchgate.net

Microemulsion-based techniques, particularly water-in-oil (W/O) microemulsions, are considered effective strategies for preparing nanoparticles with well-defined morphology and minimal aggregation. researchgate.netresearchgate.net These colloidal dispersions act as nanoscale reactors, offering control over nanoparticle growth and structural evolution. researchgate.net Studies have shown that this compound nanoparticles synthesized from different microemulsion media can exhibit spherical forms, and their phosphate (B84403) adsorption effectiveness is dependent on particle size and surface area. researchgate.netresearchgate.net Smaller nanoparticles often demonstrate greater surface area and higher removal efficiency. researchgate.net

Another method involves the thermal decomposition of specific precursors. For example, lanthanum oxide and lanthanum oxycarbonate nanoparticles can be synthesized through the calcination of complex precursors at controlled temperatures (e.g., 600°C and 900°C). orientjchem.org

The preparation of this compound nanofibers typically involves techniques that allow for the formation of one-dimensional nanostructures. Electrospinning is a prominent technique for fabricating nanofibers from polymer solutions. google.commdpi.com

One method for preparing this compound nanofibers involves dipping cross-linked poly(vinyl alcohol) (PVA) nanofibers in alternating solutions of aqueous lanthanum acetate and alkali metal carbonates (such as sodium carbonate, potassium carbonate, or cesium carbonate). researchgate.netresearchgate.netspringerprofessional.de This process leads to the precipitation of this compound within or on the nanofiber structure. researchgate.netspringerprofessional.de The type of alkali metal carbonate used can influence the resulting phases and their properties. For instance, sodium carbonate may yield Na-La double-metal carbonates and this compound hydroxide, while potassium and cesium carbonates can lead to lanthanite phases. researchgate.netspringerprofessional.de These mineralized nanofibers have shown potential for applications like phosphorus removal from water. researchgate.netresearchgate.netspringerprofessional.de

Synthesis of this compound Nanoparticles

Influence of Synthesis Parameters on Material Characteristics

The characteristics of this compound materials, including their structure, morphology, and particle size, are significantly influenced by the synthesis parameters employed. americanelements.comresearchgate.netmacsenlab.comscispace.comresearchgate.net

Key parameters that impact the material characteristics include:

Reactant Concentration: The concentration of reactants plays a crucial role in controlling the morphology of the synthesized materials. For instance, in the synthesis of lanthanum oxide (La₂O₃) hierarchical micro/nanostructures from lanthanum nitrate and urea, adjusting the concentration ratio of the reactants can control the resulting morphology, leading to nanospindles, nanopolyhedra, or nanospheres. scispace.com

Reaction Temperature: Temperature is a critical factor affecting the chemical structure, morphology, and particle size. researchgate.net For example, the thermal decomposition of this compound to lanthanum oxide is temperature-dependent, with complete conversion occurring around 725°C. In the subcritical carbon dioxide reaction method, maintaining the temperature between 25°C and 31°C is essential for this compound formation. google.com Higher surface temperatures in atomic layer deposition (ALD) can lead to ligand decomposition, influencing film growth. nih.gov

Pressure: In methods like the subcritical carbon dioxide reaction, controlling the pressure (e.g., 5 MPa to 7.4 MPa) is vital for the successful synthesis of this compound. google.com

Sonication Time/Ultrasound Irradiation: The use of ultrasound irradiation can remarkably affect the morphology of this compound particles. researchgate.net Sonication can lead to smaller crystalline sizes and agglomerated nanorod structures for lanthanum oxide nanoparticles. researchgate.net

Surfactants and Dispersing Agents: The presence and type of surfactants or dispersing agents can influence the morphology and particle size of the synthesized products. researchgate.netorientjchem.org For example, oleic acid can be used as a surfactant in the preparation of lanthanum oxide nanoparticles. orientjchem.org Ammonium bicarbonate and PEG20000 have been identified as appropriate precipitation and dispersant agents, respectively, in the synthesis of lanthanum oxide particles. researchgate.net

Cooling Treatment: The cooling treatment applied during synthesis can also influence the morphology of the resulting materials. scispace.com

Atmosphere during Thermal Treatment: The atmosphere (e.g., air vs. nitrogen) during high-temperature thermal degradation studies can influence the final degradants formed from this compound octahydrate. sphinxsai.com

The precise control over these synthesis parameters allows for the tailoring of this compound's characteristics, enabling the production of materials with desired structural, morphological, and functional properties for diverse applications.

Advanced Structural and Spectroscopic Characterization of Lanthanum Carbonate

Crystallographic Analysis and Phase Identification

Crystallographic analysis is fundamental to understanding the atomic arrangement and phase purity of lanthanum carbonate. Techniques such as Powder X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD) provide invaluable insights into its structural characteristics.

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD), also referred to as X-ray Powder Diffraction (XRPD), is a primary technique employed for the characterization of this compound, its various hydrated forms, and associated polymorphs sphinxsai.comgoogle.comgoogle.comrsc.orgcdut.edu.cnepo.org. This method is particularly effective in distinguishing between different crystal structures, including various this compound hydrates and their degradation products, such as lanthanum hydroxycarbonate google.comgoogle.com.

Studies have confirmed that this compound octahydrate (La₂(CO₃)₃·8H₂O) adopts an orthorhombic crystal structure, belonging to the Pccn space group sphinxsai.comresearchgate.net. The specific PXRD patterns serve as fingerprints for different forms. For instance, lanthanum hydroxycarbonate Form-I is characterized by distinct diffraction peaks at approximately 17.7°, 24.4°, and 30.3° two theta google.comgoogle.com. Furthermore, a single-phase this compound hydrate (B1144303) with approximately 3.4 molecules of water (La₂(CO₃)₃·3.4H₂O), synthesized via a hydrothermal method, also exhibits an orthorhombic structure. Its lattice parameters have been determined as a = 9.57 Å, b = 12.65 Å, and c = 8.94 Å. A prominent diffraction peak at 13.53° (2θ) is characteristic of its layered structure cdut.edu.cn.

The hydration level of this compound compounds can be precisely determined using XRPD google.comgoogle.com. For quantitative analysis of impurities, such as lanthanum hydroxycarbonate within this compound samples, Rietveld analysis is often applied. This constrained, full-pattern analytical model enhances the accuracy and precision of structural characterization google.comgoogle.com.

Table 1: Characteristic PXRD Data for this compound and Related Compounds

| Compound / Form | Crystal System | Space Group | Lattice Parameters (Å) | Characteristic 2θ Peaks (approx. °) | Reference |

| La₂(CO₃)₃·8H₂O | Orthorhombic | Pccn | (Data not specified) | - | sphinxsai.comresearchgate.net |

| La₂(CO₃)₃·3.4H₂O | Orthorrhombic | Pmp21(18) | a=9.57, b=12.65, c=8.94 | 13.53 (strong) | cdut.edu.cn |

| LaCO₃OH Form-I | - | - | - | 17.7, 24.4, 30.3 | google.comgoogle.com |

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive technique for elucidating the precise atomic and molecular structure of crystalline materials. While comprehensive specific details for this compound are not extensively detailed in readily available snippets, it is reported that single crystal data for this compound octahydrate exists sphinxsai.com. SC-XRD has been successfully applied to related lanthanide tricarbonate complexes, such as [Co(NH₃)₆][Sm(CO₃)₃(H₂O)]·4H₂O, revealing intricate structural features like zigzag chains of 9-coordinate samarium metal centers bridged by carbonate ligands rsc.org. This demonstrates the capability of SC-XRD to provide high-resolution structural information for complex lanthanide carbonate systems.

Microscopic and Morphological Investigations

Microscopic techniques are indispensable for visualizing the external shape, size, and surface features of this compound particles, as well as their interactions at interfaces.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely utilized to examine the surface morphology and particle shape of this compound sphinxsai.comrsc.orgresearchgate.netresearchgate.net. Research indicates that synthesis parameters, such as the application of ultrasound irradiation during precipitation, can significantly influence the resulting morphology of this compound particles. For example, needle-shaped particles have been observed when ultrasound is employed, whereas spherical particles tend to form in its absence .

SEM, often coupled with Energy-Dispersive X-ray Spectrometry (EDS or EDX), serves as a powerful tool for visualizing and identifying lanthanum deposits. In biological contexts, such as the detection of lanthanum phosphate (B84403) deposition, SEM can highlight these deposits as bright areas, and EDX analysis can confirm the co-location of lanthanum and phosphorus, providing elemental mapping of the material okayama-u.ac.jpnih.govresearchgate.netnih.gov.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers high-resolution imaging capabilities, allowing for the investigation of the internal structure and detailed morphology of this compound particles sphinxsai.comrsc.org. Similar to SEM, TEM has been instrumental in observing the morphological transformations induced by different synthesis methodologies, such as the distinct particle shapes resulting from ultrasound irradiation during synthesis .

When combined with EDX, TEM images can reveal aggregates of particles and provide elemental composition and distribution within samples. This combined approach is valuable for confirming the presence and co-location of elements like lanthanum and phosphate in deposited materials, offering insights into their nanoscale arrangement researchgate.net.

Atomic Force Microscopy (AFM) for Interfacial Dynamics

Atomic Force Microscopy (AFM) is a versatile tool for probing the surface topography and dynamic interfacial processes involving this compound at the nanoscale oup.comacs.orgresearcher.lifescience.govresearchgate.netu-tokyo.ac.jp. In situ AFM has proven particularly effective in observing real-time phenomena, such as the sequestration of phosphorus by this compound. These studies have demonstrated the rapid nucleation of lanthanum phosphate (LaPO₄) nanocrystals within minutes, challenging earlier assumptions that LaPO₄ formation was a time-intensive process acs.orgresearcher.life.

Furthermore, AFM investigations have revealed that even trace amounts of lanthanum ions can inhibit the dissolution and crystal growth of other carbonates, such as calcium carbonate (calcite). This inhibition is attributed to the formation of micro-precipitates, likely this compound, at the active step sites on the calcite surface, highlighting the critical role of interfacial interactions in controlling mineral behavior oup.comu-tokyo.ac.jp.

Table 2: Microscopic Techniques and Their Applications in this compound Characterization

| Technique | Primary Application | Key Findings/Insights | Reference |

| SEM | Surface morphology, particle shape, elemental mapping | Influence of synthesis conditions on morphology (e.g., spherical vs. needle-shaped), visualization of La deposits, co-location of La and P | sphinxsai.comrsc.orgresearchgate.netresearchgate.netokayama-u.ac.jpnih.govresearchgate.netnih.gov |

| TEM | Internal structure, high-resolution morphology, elemental mapping | Morphological changes due to synthesis methods, observation of particle aggregates, elemental composition and distribution | sphinxsai.comrsc.orgresearchgate.net |

| AFM | Surface topography, interfacial dynamics, real-time processes | Rapid LaPO₄ nucleation during P sequestration, inhibition of calcite dissolution/growth by La micro-precipitates | oup.comacs.orgresearcher.lifescience.govresearchgate.netu-tokyo.ac.jp |

Spectroscopic Techniques for Chemical Bonding and Composition

Spectroscopic techniques are indispensable for elucidating the chemical environment and elemental composition of this compound. These methods offer detailed information at the molecular and atomic levels, crucial for understanding its properties and reactivity.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is widely employed to identify the functional groups and molecular vibrations within this compound. The FTIR spectra of hydrated this compound (e.g., La₂(CO₃)₃·xH₂O) exhibit characteristic absorption bands corresponding to both lattice water and carbonate anions.

Key FTIR absorption bands and their assignments for hydrated this compound include:

Lattice Water Vibrations : Strong bands are typically observed around 3464 cm⁻¹ and 1647 cm⁻¹, attributed to the stretching and bending vibrations of water molecules, respectively. nih.govnih.gov

Carbonate Anion Vibrations : The carbonate anion (CO₃²⁻) displays several distinct vibrational modes. Symmetric stretching vibrations are commonly found around 1091 cm⁻¹. nih.gov Asymmetric stretching vibrations appear as strong bands at approximately 1473 cm⁻¹ and 1357 cm⁻¹ (or similar values like 1477.9 cm⁻¹ and 1377.7 cm⁻¹ for octahydrate forms). nih.govguidechem.com Bending modes include a symmetric bend at 749 cm⁻¹ and asymmetric bends at 880, 850, and 806 cm⁻¹ (or around 850.3 cm⁻¹, 746.6 cm⁻¹, and 678.6 cm⁻¹). nih.govnih.govguidechem.com

Lanthanum-Oxygen (La-O) Lattice Vibrations : Bands in the lower wavenumber region, such as 638 cm⁻¹ and 680 cm⁻¹ (or 668 cm⁻¹), are assigned to the lattice vibrations involving the La-O bonds. nih.govchem960.com

FTIR analysis is also instrumental in tracking the changes in this compound during thermal decomposition. For instance, as temperature increases, the disappearance of water bands and the emergence of new bands characteristic of oxycarbonate species, such as La₂O(CO₃)₂ and La₂O₂CO₃, can be observed. nih.gov The presence of these intermediate products is confirmed by shifts and changes in the carbonate and La-O vibrational regions. nih.gov

Table 1: Characteristic FTIR Absorption Bands of Hydrated this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3464 | Lattice water (stretching) | nih.govnih.gov |

| 1647 | Lattice water (bending) | nih.govnih.gov |

| 1473, 1357 | Carbonate (asymmetric stretching) | nih.gov |

| 1091 | Carbonate (symmetric stretching) | nih.gov |

| 880, 850, 806 | Carbonate (asymmetric bend) | nih.gov |

| 749 | Carbonate (symmetric bend) | nih.gov |

| 638, 680 | La-O lattice vibration | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) provides valuable insights into the surface chemistry, elemental composition, and chemical states of this compound. This technique is particularly sensitive to the outermost few nanometers of a material, making it ideal for studying surface-related phenomena. nih.govresearchgate.net

Lanthanum Core-Level Spectra (La 3d) : The La 3d XPS peaks exhibit splitting due to strong electron orbital-spin angular momentum interactions. The magnitude of this splitting and the relative intensities of the split components are diagnostic of the specific chemical states of lanthanum. nih.govresearchgate.net For example, the La 3d₅/₂ binding energy for this compound (La₂(CO₃)₃) is typically observed around 835 eV. pascal-man.comnih.gov In contrast, lanthanum oxide (La₂O₃) shows a slightly lower La 3d₅/₂ binding energy of approximately 834.5 eV. pascal-man.comnih.gov A peak at 835.7-835.6 eV for La 3d₅/₂ specifically indicates the presence of surface this compound. rsc.org

Carbon Core-Level Spectra (C 1s) : The C 1s spectrum can reveal different carbonaceous species on the surface. Components at lower binding energies are typically assigned to adventitiously deposited carbon (C-C and C-O bonds), which is commonly found on samples exposed to the atmosphere. At higher binding energies, components corresponding to inorganic carbonates are observed. nih.gov

Oxygen Core-Level Spectra (O 1s) : The O 1s spectrum can further confirm the presence of carbonate species. A binding energy around 531.2 eV for the O 1s peak is characteristic of the CO₃²⁻ group. webqc.org

XPS studies frequently demonstrate that lanthanum oxide surfaces readily react with atmospheric carbon dioxide to form stable surface carbonates, highlighting the hygroscopic and carbonation tendencies of lanthanum compounds. rsc.orgresearchgate.netamazonaws.com These carbonate layers are typically confined to the first 3 nanometers of the surface. nih.govresearchgate.net

Table 2: Typical XPS Binding Energies for this compound and Related Species

| Element Core Level | Chemical State | Binding Energy (eV) | Reference |

| La 3d₅/₂ | This compound | ~835 | pascal-man.comnih.gov |

| La 3d₅/₂ | Surface this compound | 835.6-835.7 | rsc.org |

| La 3d₅/₂ | Lanthanum Oxide | ~834.5 | pascal-man.comnih.gov |

| O 1s | Carbonate (CO₃²⁻) | ~531.2 | webqc.org |

| C 1s | Inorganic Carbonates | Higher binding energies | nih.gov |

Nuclear Magnetic Resonance (NMR) Studies

Detailed Nuclear Magnetic Resonance (NMR) studies specifically focusing on the structural elucidation of this compound (La₂(CO₃)₃) are limited in the available literature. While solid-state ¹³⁹La NMR has been applied to various lanthanum-containing compounds, including some hydrated lanthanum sulfates and metallocenes, comprehensive spectral interpretations for the pure this compound system, particularly concerning detailed research findings on its local environment and structure, are not widely reported in the provided context. nih.govrsc.orgnih.gov Some studies mention the use of ¹³C NMR for lanthanide carbonates in the context of complex formation with ligands like ethylenediaminetetraacetate (B1237979) (EDTA), but not for the direct characterization of the carbonate moiety in solid this compound itself. ctdbase.org The quadrupolar nature of the ¹³⁹La nucleus can lead to very broad NMR spectra, which may complicate detailed analysis. rsc.orgnih.gov

Thermal and Elemental Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal decomposition. The decomposition of hydrated this compound typically occurs in multiple distinct steps. nih.govnih.govjps.jp

Dehydration : The initial weight loss steps are primarily attributed to the dehydration process, involving the loss of lattice water molecules. For example, this compound octahydrate (La₂(CO₃)₃·8H₂O) exhibits a first weight loss of approximately 24.27% in the temperature range of 30°C to about 350°C, which corresponds to the removal of eight molecules of water. nih.gov

Decarboxylation and Intermediate Formation : Subsequent weight loss steps correspond to the decarboxylation process, where carbon dioxide (CO₂) is released, and intermediate oxycarbonate phases are formed. For La₂(CO₃)₃·3.4H₂O, the thermal decomposition below 1273 K involves four steps: a two-stage dehydration, followed by the formation of anhydrous La₂(CO₃)₃, then lanthanum dioxycarbonate (La₂O(CO₃)₂) and lanthanum oxycarbonate (La₂O₂CO₃), and finally, lanthanum oxide (La₂O₃). nih.gov The decomposition of anhydrous La₂(CO₃)₃ to La₂O₂CO₃ is often reported as a single step, though an additional intermediate, La₂O(CO₃)₂, has been observed using advanced techniques. nih.gov

Final Product Formation : The complete conversion of this compound to lanthanum oxide (La₂O₃) typically occurs at higher temperatures, ranging from approximately 725°C to 900°C, depending on the specific hydrate and heating conditions. nih.govjps.jp

Coupling TGA with FTIR (TGA-FTIR) allows for the identification of evolved gases, confirming the loss of water (indicated by O-H bands around 3200-3400 cm⁻¹) and the evolution of CO₂ during decarboxylation, which typically occurs beyond 400°C. nih.gov

Table 3: Representative Thermal Decomposition Steps of Hydrated this compound (La₂(CO₃)₃·xH₂O)

| Step | Temperature Range (°C) | Event | Products/Observations | Reference |

| 1 | 30 - ~350 | Dehydration | Loss of lattice water (e.g., 8 H₂O for octahydrate) | nih.gov |

| 2 | ~350 - ~800 | Decarboxylation/Intermediate Formation | Formation of La₂O(CO₃)₂, La₂O₂CO₃, CO₂ evolution | nih.govnih.gov |

| 3 | ~725 - ~900 | Final Decomposition | Formation of stable La₂O₃ | nih.govjps.jp |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow into or out of a sample as a function of temperature, identifying endothermic (heat-absorbing) and exothermic (heat-releasing) events associated with phase transitions, dehydration, and decomposition.

Endothermic Events : Endothermic peaks in DSC thermograms of this compound are typically associated with dehydration processes, such as the loss of water molecules. For instance, an endotherm at approximately 162°C, often with a shoulder on the low-temperature side, has been observed for spherical this compound particles, indicating a dehydration event. jps.jp

Exothermic Events : Broad exothermic peaks can also be observed, for example, around 300°C for needle-shaped this compound particles. jps.jp

Decomposition Events : The thermal decomposition of this compound, involving the release of CO₂, can be observed as thermal events in the 470-480°C range, particularly when it leads to the formation of lanthanum oxycarbonate species. These events in DSC correlate with the weight loss steps observed in TGA, providing a more complete picture of the thermal behavior.

Table 4: Representative DSC Thermal Events for this compound

| Temperature (°C) | Event Type | Description | Reference |

| ~162 | Endothermic | Dehydration (loss of water) | jps.jp |

| ~300 | Exothermic | Broad thermal event (e.g., for needle-shaped particles) | jps.jp |

| 470-480 | Thermal Event | Decomposition with CO₂ release, oxycarbonate formation |

Elemental Analysis

Elemental analysis is a fundamental technique employed to determine the quantitative elemental composition of a chemical compound, providing insights into its stoichiometry and purity. For this compound, this analysis typically involves assessing the content of lanthanum, carbon, hydrogen, and carbonate. researchgate.netsphinxsai.comswinburne.edu.aursc.orgresearchgate.net

Common methods for elemental analysis of this compound include:

EDTA Titration: The lanthanum (La³⁺) content in samples can be precisely measured using ethylenediaminetetraacetic acid (EDTA) titration. swinburne.edu.auresearchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): TGA is widely utilized to quantify the water and carbonate content within this compound. This technique measures changes in sample weight as a function of temperature, allowing for the determination of decomposition stages corresponding to the loss of water and carbon dioxide from carbonate groups. researchgate.netsphinxsai.com

CHN Analysis: Traditional elemental analyzers can determine the carbon and hydrogen content, which is particularly useful for characterizing different hydrated forms or assessing the presence of organic impurities. For instance, studies have reported varying carbon and hydrogen percentages depending on the synthesis method.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive method for detecting and quantifying elemental impurities in this compound raw materials. This technique is capable of identifying trace elements and addressing potential interferences, such as LaOH²⁺ ions affecting selenium detection. rsc.orgnih.gov

The elemental composition can vary based on the hydration state and synthesis conditions. For example, this compound can exist with an average of 0 to 10 moles of bound water, commonly ranging from 3 to 5 moles. google.com

Table 1: Representative Elemental Composition Data for this compound

| Component | Content Range (w/w) | Method | Source |

| Lanthanum | 43 - 49% | N/A | europa.eu |

| Carbonate | 27 - 33% | TGA | researchgate.netsphinxsai.comeuropa.eu |

| Carbon | 6 - 7% | CHN | |

| Hydrogen | 0.3 - 0.7% | CHN |

Note: The "N/A" for Lanthanum content method indicates the specific method was not detailed in the cited snippet for that particular range, but EDTA titration is a common method for La³⁺ content. swinburne.edu.auresearchgate.netresearchgate.net

Zeta Potential Analysis for Surface Charge Characteristics

Zeta potential analysis is a critical technique for characterizing the surface charge of colloidal particles, providing essential information about their stability and interaction behavior in aqueous suspensions. The zeta potential is directly related to the point of zero charge (pHpzc), which is the pH value at which the net surface charge of the particles is zero. doi.orgnih.goviwaponline.com

For this compound, the pHpzc is a key indicator of its surface properties and its ability to interact with other species in solution, particularly charged ions. When the solution pH is below the pHpzc, the surface of this compound particles tends to be positively charged due to protonation. Conversely, when the solution pH is above the pHpzc, the surface becomes negatively charged. doi.orgnih.goviwaponline.com This surface charge plays a significant role in processes such as adsorption, where a positively charged surface is often beneficial for binding negatively charged species like phosphate ions. doi.orgnih.goviwaponline.comacs.org

Reported pHpzc values for this compound and its composites vary depending on the material's morphology, synthesis method, and the presence of supporting matrices:

Table 2: Reported Point of Zero Charge (pHpzc) Values for this compound Materials

| Material Type | pHpzc | Source |

| This compound (LC-MC adsorbent) | 6.6 | doi.org |

| This compound Nanorod | 6.9 | doi.org |

| Amorphous this compound (LC) | 8.9 | iwaponline.com |

| Amorphous this compound (LC₀) | 7.3 | iwaponline.com |

| Lanthanum Composite (SCBC-La) on Biochar | ~8.49 | nih.gov |

| Lanthanum Hydroxycarbonate Biochar (LHCB) | 7.89 | acs.org |

| Lanthanum Hydroxycarbonate Biochar (LHB) | 4.63 | acs.org |

These variations highlight how surface modifications or composite formations can significantly alter the surface charge characteristics of this compound, influencing its performance in specific applications, such as phosphate adsorption where a more positively charged surface enhances binding. acs.org

Fundamental Chemical Mechanisms and Theoretical Studies of Lanthanum Carbonate

Interfacial Reaction Mechanisms

Interfacial reactions involving lanthanum carbonate are critical to its functionality, especially in aqueous environments. These mechanisms often dictate the compound's reactivity and its ability to interact with other species.

Surface precipitation is a key mechanism observed in the interactions of this compound, particularly in the context of phosphate (B84403) removal. When this compound (La₂(CO₃)₃) is used as an adsorbent for phosphate, La³⁺ ions can be released, which then precipitate with phosphate (PO₄³⁻ or H₂PO₄⁻) to form insoluble lanthanum phosphate (LaPO₄) complexes, especially under weak acidic conditions (pH = 2.0–4.0). This process is considered a dominant mechanism for phosphate sequestration. frontiersin.orgnih.govresearchgate.netfrontiersin.org The formation of LaPO₄ nanocrystals has been observed to enhance phosphate adsorption capacity. nih.gov

In situ atomic force microscopy (AFM) studies have revealed that LaPO₄ nucleation can occur within minutes, contradicting earlier reports suggesting a time-intensive formation. This rapid nucleation highlights the crucial role of LaPO₄ formation in maximizing the utilization efficiency of lanthanum active sites for enhanced phosphate sequestration. nih.gov The adsorption of phosphate on this compound can also be dominated by in situ substitution reactions between carbonate (CO₃²⁻) and phosphate (H₂PO₄⁻ or HPO₄²⁻) ions on the surface. frontiersin.orgfrontiersin.org

The dissolution-nucleation-growth mechanism describes the formation of new phases at mineral-solution interfaces. For this compound, this mechanism is particularly relevant in its interaction with phosphate. Studies have proposed a dissolution-nucleation-growth mechanism for the interfacial formation of LaPO₄. nih.gov This involves the dissolution of the this compound, followed by the nucleation of lanthanum phosphate, and subsequent growth of these new phosphate phases.

The crystallization pathways of rare-earth carbonates, including this compound, can involve spherulitic growth or dissolution-re-precipitation. rsc.org Amorphous this compound (ALC) precursors, which are highly hydrated 10-20 nm spherical nanoparticles, can crystallize via these pathways depending on reaction temperature and the ionic potential of the REE³⁺ ion. rsc.orgacs.org Rapid breakdown of amorphous precursors and a concurrent rapid increase in supersaturation levels in the aqueous solution can lead to spherulitic growth. rsc.org

Surface Precipitation Phenomena

Ligand Exchange and Inner-Sphere Complexation Dynamics

Ligand exchange and inner-sphere complexation are fundamental mechanisms in the interaction of this compound with various anions, notably phosphate. In these processes, an anion, such as phosphate, directly binds to the lanthanum cation on the adsorbent surface, forming a covalent chemical bond and displacing existing ligands like carbonate or hydroxyl groups. researchgate.netdoi.orgmdpi.commdpi.comacs.org

For instance, in phosphate adsorption by this compound hydroxide (B78521) (La(CO₃)OH) or this compound grafted composites, ligand exchange between phosphate and carbonate/hydroxyl groups plays a dominant role. researchgate.netdoi.orgmdpi.comacs.org This leads to the formation of inner-sphere complexes, where the phosphate ion is directly coordinated to the lanthanum atom. researchgate.netmdpi.commdpi.comacs.orgacs.orgx-mol.com Spectroscopic characterization, such as X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared (FTIR) spectroscopy, has confirmed the formation of inner-sphere La-O-P complexes and the involvement of carbonate groups in the ligand exchange process. mdpi.comacs.org

Detailed research findings indicate that the adsorption mechanism of phosphate onto lanthanum-loaded biochar, for example, is dominated by ligand exchange-induced inner-sphere complexation. acs.org The decrease in peak intensity corresponding to this compound complexes after phosphate adsorption further supports the involvement of carbonate in phosphate capture. iwaponline.com

Electrostatic Interaction Phenomena

Electrostatic interactions are another significant driving force in the chemical processes involving this compound, particularly in adsorption phenomena. These interactions occur between charged species, such as the positively charged surface of lanthanum-based materials and negatively charged anions like phosphate. frontiersin.orgresearchgate.netdoi.orgmdpi.commdpi.comx-mol.com

The surface charge of this compound materials is influenced by pH. For example, the surface of an adsorbent can become positively charged at pH values below its point of zero charge (PZC), facilitating the electrostatic attraction of negatively charged phosphate ions (H₂PO₄⁻ or HPO₄²⁻). frontiersin.orgdoi.orgmdpi.com Studies have shown that this compound can gather more positive charges on its surface under acidic conditions, leading to strong electrostatic attraction with phosphate. frontiersin.org The isoelectric point (IEP) of La₂(CO₃)₃ has been observed to change from 2.1 to 6.5 after phosphate adsorption, indicating that phosphate neutralizes the positive charge on the surface. frontiersin.org

While ligand exchange often plays a key role, electrostatic attraction can also significantly contribute to the adsorption of phosphate, especially at lower pH values where the adsorbent surface is more positively charged. doi.orgmdpi.commdpi.comx-mol.com

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling are essential for understanding the spontaneity, energy changes, and reaction rates of chemical processes involving this compound. These models provide insights into the feasibility and speed of reactions, such as adsorption.

Adsorption thermodynamics, for instance, can reveal whether a process is exothermic or endothermic and spontaneous. For this compound's interaction with phosphate, adsorption has been reported as an exothermic and spontaneous process in some studies iwaponline.com, while others indicate it as an endothermic process where adsorption amount increases with temperature, suggesting that more carbonate ions dissociate from the surface, accelerating the ion exchange rate between phosphate and carbonate. frontiersin.orgfrontiersin.org

Kinetic studies often fit experimental data to models like pseudo-first-order or pseudo-second-order to determine the rate-limiting steps. For phosphate adsorption on this compound, kinetic data frequently follow a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. doi.orgiwaponline.comiwaponline.com

Adsorption isotherms are mathematical models used to describe the equilibrium relationship between the amount of adsorbate adsorbed onto an adsorbent and the concentration of the adsorbate in the bulk solution at a constant temperature. The Langmuir and Freundlich models are commonly applied to characterize the adsorption behavior of this compound. doi.orgiwaponline.comiwaponline.commdpi.com

Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It suggests that once a site is occupied, no further adsorption can occur at that site. For this compound, the Langmuir model often provides a good fit for phosphate adsorption data, indicating a monolayer adsorption process and allowing for the estimation of maximum adsorption capacities (qₘ). iwaponline.commdpi.com For example, amorphous this compound nano-adsorbents showed a maximum adsorption capacity of 112.9 mg P/g at 298 K, with the Langmuir model providing a better fit (R² > 0.9997) than the Freundlich model. iwaponline.com

Table 1: Langmuir Isotherm Parameters for Phosphate Adsorption on this compound (LC) iwaponline.com

| Adsorbent | Temperature (K) | qₘ (mg P/g) | K_L (L/mg) | R² (Langmuir) |

| LC | 298 | 112.9 | - | >0.9997 |

| LC | 308 | 110.5 | - | >0.9997 |

| LC | 318 | 109.4 | - | >0.9997 |

Freundlich Isotherm : This model describes multilayer adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption energies. It is an empirical equation often used for adsorption on rough surfaces. In some cases, the Freundlich isotherm has been found to better fit the adsorption data for this compound, suggesting a multilayer adsorption process or heterogeneous surface characteristics. doi.orgmdpi.comiwaponline.com For instance, a novel this compound grafted microfibrous composite (LC–MC) showed better fitting with the Freundlich isotherm for phosphate adsorption. doi.orgnih.gov Similarly, lanthanum and magnesium activated palygorskite for phosphate adsorption also conformed better to the Freundlich model, indicating multilayer adsorption in a heterogeneous system. iwaponline.com

Table 2: Adsorption Isotherm Fit Comparison for this compound Materials

| Material | Adsorbate | Better Fit Isotherm | R² (Freundlich) | R² (Langmuir) | Reference |

| Amorphous this compound (LC) | Phosphate | Langmuir | >0.7961 | >0.9997 | iwaponline.com |

| This compound Grafted Microfibrous Composite (LC–MC) | Phosphate | Freundlich | - | - | doi.orgnih.gov |

| Lanthanum and Magnesium Activated Palygorskite (LM-HPAL) | Phosphate | Freundlich | 0.973 | 0.813 | iwaponline.com |

| La-EPS-C-450 | Phosphorus | Freundlich | - | - | mdpi.com |

The choice of isotherm model depends on the specific material's characteristics and the adsorption conditions. Both models provide valuable insights into the nature of the adsorption process on this compound surfaces.

Adsorption Kinetics (e.g., Pseudo-Second-Order)

The adsorption kinetics of this compound, particularly in its nano-adsorbent form, have been widely studied for its efficacy in removing substances like phosphate from aqueous solutions. Research indicates that the kinetic data for phosphate adsorption by amorphous this compound nano-adsorbents typically follows a pseudo-second-order model. iwaponline.comnih.govdoi.orgnih.gov This adherence to the pseudo-second-order model suggests that the adsorption process is predominantly governed by chemisorption, involving chemical bonding between the active sites on the adsorbent and the adsorbate molecules. iwaponline.comdoi.org

For instance, studies on phosphate removal by this compound nano-adsorbents have shown that the pseudo-second-order model provides a better fit to experimental data compared to the pseudo-first-order model, as evidenced by higher correlation coefficients (R²) iwaponline.comdoi.org. This implies that the rate-limiting step in the adsorption process involves chemical reactions or electron sharing between the adsorbent and the adsorbate iwaponline.com. The rate constants (k₂) for the pseudo-second-order model demonstrate the efficiency of this compound in achieving rapid removal of target substances iwaponline.com.

Table 1: Representative Adsorption Kinetic Parameters for Phosphate on this compound Nano-adsorbents

| Initial P Concentration (mg P/L) | Pseudo-Second-Order Rate Constant, k₂ (g/(mg·h)) | Equilibrium Adsorption Capacity, qₑ (mg/g) | Correlation Coefficient, R² |

| 20 | 0.392 | - | - |

| 50 | 0.299 | - | - |

| 50 (LC-MC) | - | - | 0.99 |

| 100 (LC-MC) | - | - | 0.99 |

Note: Data extracted from various studies, specific qₑ values for pseudo-second-order fits may vary based on experimental conditions. iwaponline.comdoi.org

The rapid adsorption process observed, with equilibrium often reached within a few hours, highlights the potential of this compound in applications requiring quick removal of pollutants iwaponline.comacs.org.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a crucial role in understanding the fundamental properties and interactions of this compound at an atomic and molecular level. These methods offer insights into reaction mechanisms, structural stability, and adsorption behaviors that are challenging to probe solely through experimental means. rsc.orgsparkle.pro.br

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are extensively employed to investigate the electronic structure, stability, and reactivity of this compound and its related compounds. DFT has been utilized to study the binding affinity of La³⁺ ions with various ligands, including phosphate and oxalate (B1200264), providing a theoretical basis for its role as a phosphate binder. mdpi.com For instance, studies have shown that this compound is significantly more stable than lanthanum phosphate in terms of formation energy, indicating a strong binding preference. mdpi.com

DFT calculations have also been instrumental in understanding surface phenomena, such as the adsorption of carbon dioxide (CO₂) on lanthanum oxide (La₂O₃) and lanthanum oxycarbonate (La₂O₂CO₃) surfaces. nih.govrsc.org These calculations can predict the most stable CO₂ adsorption modes, including the formation of bidentate and monodentate carbonate species, and their characteristic vibrational frequencies, which can be correlated with experimental in-situ characterization techniques like DRIFTS. nih.govrsc.org Furthermore, DFT has revealed the barrierless binding of lanthanum by carboxyl groups and the carbonation of lanthanum species by CO₂ released during biochar oxidation, elucidating synergistic effects in phosphate adsorption. acs.org DFT calculations are also used to optimize the bulk structures of different polymorphs of La₂O₂CO₃, such as monoclinic and hexagonal phases, providing theoretical lattice constants that align with experimental data. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide dynamic insights into the behavior of this compound systems, particularly in solution. These simulations are used to study the structure and dynamics of complexes formed between lanthanoid(III) ions and carbonate ligands in liquid water. rsc.org Polarizable force fields, validated against DFT-based data, are developed for these simulations to accurately capture the interactions within the system. rsc.org

MD simulations can shed light on the hydration properties of lanthanoid(III) carbonate complexes, including the number of water molecules in the first ion shell and their exchange dynamics. rsc.org For example, studies have shown that for lanthanum(III) and cerium(III) with four carbonate ligands, only one water molecule is observed in the first shell with low probability, while for lighter lanthanoids, bi-dentate tri-carbonate complexes are generally the most stable. rsc.org Beyond carbonate complexes, MD simulations have also been applied to investigate the local structure and transport properties of lanthanum chloride solutions, contributing to a broader understanding of lanthanum ion behavior in various environments. researchgate.net

In-situ Characterization of Surface Reactions and Intermediate Formation

In-situ characterization techniques are vital for observing surface reactions and the formation of intermediate species involving this compound under realistic reaction conditions. These techniques provide direct evidence of chemical transformations and surface interactions.

In-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) is a powerful tool for identifying active intermediates on catalyst surfaces. For instance, in studies of CO₂ hydrogenation over nickel catalysts supported on lanthanum oxycarbonate (Ni/La₂O₂CO₃), in-situ DRIFTS has revealed distinct reaction pathways, including the hydrogenation of surface carbonates to formate (B1220265) intermediates on the La₂O₂CO₃ support. acs.org This technique can characterize the chemical states of surface-adsorbed CO₂ on La₂O₃ and La₂O₂CO₃, confirming CO₂ adsorption primarily as surface carbonates. acs.org

Other advanced in-situ techniques, such as X-ray absorption fine structure (XAFS) spectroscopy and X-ray photoelectron spectroscopies (AP-XPS/HAXPES), offer detailed insights into the evolution of bulk and surface phases during catalytic processes involving lanthanum compounds. rsc.orgmpg.de These methods can track the transformation of precursor materials, like LaNiO₃ perovskite, into active catalytic states and identify critical differences in the arrangement between lanthanum and nickel. rsc.org In the context of atomic layer deposition (ALD) of lanthanum oxide, in-situ infrared absorption spectroscopy has been used to investigate the incorporation of acetate (B1210297)/carbonate and hydroxyl impurities during film growth and their removal upon annealing. harvard.eduacs.org This demonstrates how carbonate species can be generated by intrinsic surface reactions, potentially through the thermal decomposition of lanthanum acetate. harvard.edu

Formation of Lanthanum Oxycarbonates

The formation of lanthanum oxycarbonates (La₂O₂CO₃) is a significant aspect of lanthanum chemistry, particularly in high-temperature processes and catalytic applications. Lanthanum oxycarbonate is often formed as an intermediate or stable phase during the thermal decomposition of this compound or the interaction of lanthanum oxide with CO₂. nih.govosti.govresearchgate.net

La₂O₂CO₃ can be produced through the thermal decomposition of this compound, typically occurring in the 470-480 °C range with the concomitant release of CO₂ gas. osti.gov This transformation is highly reversible, with this compound reforming from the oxycarbonate phase under a CO₂ atmosphere during cooling. osti.gov The decomposition of this compound hydroxide (LCH) through calcination at temperatures between approximately 400 °C and 700 °C also leads to the formation of lanthanum oxycarbonate, specifically La₂O₂CO₃, which can be crystalline or amorphous. google.com

Lanthanum oxycarbonate exists in different crystalline polymorphs, including tetragonal (type I), monoclinic (type Ia), and hexagonal (type II) structures. nih.govconicet.gov.ar The basicity of La₂O₃ readily induces CO₂ adsorption, forming the La₂O₂CO₃ phase, which is crucial in La₂O₃-containing catalytic reactions. nih.gov Furthermore, lanthanum hydroxide (La-hydroxide) can act as a precursor for the formation of the hexagonal La₂O₂CO₃ phase, which is considered a crucial element of active exsolved catalysts in certain reactions. rsc.orgmpg.de The hexagonal type II La₂O₂CO₃ generally exhibits higher chemical stability to water and carbon dioxide compared to the monoclinic type Ia. nih.gov

Advanced Applications in Environmental Science and Engineering

Removal of Other Inorganic Contaminants

Fluoride (B91410) Adsorption

Lanthanum carbonate, along with other lanthanum-based materials, has emerged as a highly effective adsorbent for fluoride removal from aqueous solutions, a critical environmental challenge due to fluoride's toxicity at elevated concentrations. The strong affinity of lanthanum (La³⁺) for fluoride (F⁻) is primarily attributed to the "hard acid-hard base" interaction, where La³⁺ acts as a hard acid and F⁻ as a hard base, leading to robust chemical bonds rsc.orgfrontiersin.org.

The mechanisms governing fluoride adsorption onto lanthanum-based materials, including this compound, involve several key processes:

Ligand Exchange: This is a predominant mechanism where fluoride ions exchange with hydroxyl groups (-OH) or carbonate groups (CO₃²⁻) on the adsorbent's surface, forming stable lanthanum-fluoride complexes rsc.orgtandfonline.comresearchgate.net. The decrease in the intensity of -OH characteristic peaks after fluoride adsorption, as observed in infrared spectroscopy, supports this mechanism rsc.org.

Surface Complexation: Fluoride ions directly complex with the exposed La³⁺ sites on the adsorbent surface tandfonline.com.

Electrostatic Attraction: The positively charged surface of lanthanum-based adsorbents, particularly at pH values below their point of zero charge (pHzpc), attracts negatively charged fluoride ions rsc.orgtandfonline.com. For instance, lanthanum-modified bone waste (LBW) showed high fluoride removal efficiencies over a wide pH range (2.5–10.0), indicating the significant role of electrostatic attraction rsc.org.

Research findings highlight the high efficiency and broad applicability of lanthanum-based adsorbents for fluoride removal. Many studies report that these adsorbents maintain high adsorption capacities across a wide pH range, making them suitable for diverse water treatment scenarios. For example, granular lanthanum oxycarbonate (La₂O₂CO₃) effectively removes fluoride within a pH range of 3.0 to 10.0 ciac.jl.cn. Similarly, lanthanum methanoate (La(COOH)₃) demonstrates defluoridation capabilities across a pH range of 2 to 9 without significant interference nih.gov.

Table 1: Fluoride Adsorption Capacities of Various Lanthanum-Based Adsorbents

| Adsorbent Type | Maximum Adsorption Capacity (mg/g) | Temperature (°C) | Reference |

| Lanthanum-modified attapulgite (B1143926) (La-ATP) | 16.92 - 25.91 | 15-35 | |

| Lanthanum-modified activated carbon | 9.96 | Not specified | mdpi.com |

| Lanthanum-modified pomelo peel biochar (La-PPBC) | 19.86 | Not specified | mdpi.com |

| La/Fe/Al oxides on rice straw biochar (La/Fe/Al-RSBC) | 111.11 | Not specified | mdpi.com |

| Lanthanum methanoate (La(COOH)₃) | 245.02 - 268.99 | 30-50 | nih.gov |

| Granular lanthanum oxycarbonate (La₂O₂CO₃) | 22.47 | 25 | ciac.jl.cn |

| Mg/Fe/La hydrotalcite-like compound (Mg/Fe/La CHLc) | 60 | Not specified | rsc.org |

Adsorption kinetics for fluoride on lanthanum-based materials typically follow a pseudo-second-order model, suggesting that chemisorption is the rate-limiting step rsc.orgciac.jl.cnnih.gov. Adsorption isotherm data are often well-described by the Langmuir model, indicating monolayer adsorption on a homogeneous surface ciac.jl.cnnih.gov. While some co-existing anions like phosphate (B84403) (PO₄³⁻) and carbonate (CO₃²⁻) can inhibit fluoride adsorption due to competitive binding, others such as chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻) generally have less significant effects rsc.orgnih.govmdpi.com. The ability to regenerate these adsorbents using solutions like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) further enhances their practical applicability and cost-effectiveness for repeated use ciac.jl.cnrsc.org.

Development of Lanthanum-Based Adsorbent Composites

The development of lanthanum-based adsorbent composites is a significant area of research aimed at enhancing the performance, stability, and regenerability of adsorbents for environmental remediation, particularly for the removal of inorganic contaminants like fluoride and phosphate. Incorporating lanthanum compounds, such as this compound, into various supporting materials improves the dispersion of active lanthanum sites, increases surface area, and optimizes the distribution of functional groups, often leading to improved adsorption efficiency and reduced material costs tandfonline.comccspublishing.org.cn.

Common synthesis methods for these composites include co-precipitation and hydrothermal methods, which allow for the controlled integration of lanthanum onto the chosen matrix ccspublishing.org.cn. These methods facilitate the formation of diverse composite structures with tailored properties for specific adsorption applications.

Various types of lanthanum-based adsorbent composites have been developed and studied:

Lanthanum-modified clays (B1170129) and minerals: Lanthanum modified attapulgite (La-ATP) has been synthesized and used for fluoride removal, showing high adsorption affinity .

Lanthanum-impregnated carbons and biochars: Lanthanum-modified activated carbon and biochar composites (e.g., pomelo peel biochar, sludge biochar, rice straw biochar) exhibit enhanced fluoride adsorption capacities compared to their unmodified counterparts tandfonline.commdpi.comresearchgate.net. These composites leverage the porous structure of carbonaceous materials while introducing the strong affinity of lanthanum for target pollutants.

Lanthanum-metal oxide composites: Composites like NaLa(CO₃)₂/Fe₃O₄ have been developed, demonstrating high adsorption capacities for phosphate mdpi.comfrontiersin.org. Mg-La bimetal oxide nanocomposites have also been explored for simultaneous phosphate and fluoride removal tandfonline.com.

Lanthanum-grafted polymeric or fibrous composites: An innovative this compound grafted microfibrous composite (LC-MC) has been synthesized for efficient phosphate removal from wastewater. This composite demonstrated good regenerative performance, retaining 80% of its original adsorption capacity even after five adsorption-desorption cycles researchgate.netresearchgate.netdoi.org. The microfibrous composite serves as a robust supporting material, making the adsorbent easier to handle and reuse in industrial-scale operations doi.org.

Lanthanum-zeolite composites: this compound-grafted ZSM-5 zeolite (LC-ZSM-5) has been developed for highly selective phosphate removal, exhibiting high adsorption capacity and stability with minimal lanthanum leakage during the adsorption process researchgate.net.

Table 2: Examples of Lanthanum-Based Adsorbent Composites and Their Applications

| Composite Type | Supporting Material | Primary Application | Key Performance / Advantage | Reference |

| Lanthanum modified attapulgite (La-ATP) | Attapulgite | Fluoride removal | High adsorption affinity for aqueous fluoride. | |

| Lanthanum-modified biochar (La-PPBC, La-SBC, etc.) | Pomelo peel biochar, Sludge biochar, Rice straw biochar | Fluoride removal | Enhanced adsorption capacities (e.g., up to 111.11 mg/g for La/Fe/Al-RSBC). | mdpi.com |

| NaLa(CO₃)₂/Fe₃O₄ composite | Fe₃O₄ | Phosphate removal | Maximum adsorption capacity of 77.85 mg/g. | mdpi.com |

| This compound grafted microfibrous composite (LC-MC) | Microfibrous composite | Phosphate removal | Excellent regenerative performance (80% capacity after 5 cycles); suitable for industrial scale. | researchgate.netdoi.org |

| Ca-Fe-La composite | Calcium-Iron | Phosphate removal | High efficiency (93.0 mg/g max adsorption); potential for use as slow-release fertilizer. | mdpi.com |

| This compound-grafted ZSM-5 zeolite (LC-ZSM-5) | ZSM-5 zeolite | Selective Phosphate removal | High adsorption capacity (over 45 mg-PO₄³⁻/g) and stability with low La leakage. | researchgate.net |

| Mg/Fe/La hydrotalcite-like compound (Mg/Fe/La CHLc) | Hydrotalcite | Fluoride removal | Maximum adsorption capacity of 60 mg/g; easy desorption using Na₂CO₃ solution. | rsc.org |

The integration of lanthanum into supporting matrices often leads to adsorbents with increased active sites, improved structural stability, and enhanced reusability, making them promising solutions for sustainable water purification technologies ccspublishing.org.cndoi.org. Furthermore, some phosphate-loaded lanthanum composites can be repurposed as slow-release fertilizers, offering a dual benefit of waste management and resource recovery mdpi.com.

Applications in Catalysis and Advanced Materials Science

Catalytic Activity and Support Roles

Lanthanum carbonate is utilized as a catalyst or a component in catalyst formulations for several important chemical processes. nanorh.comchemimpex.com

In the petroleum industry, this compound plays a significant role in fluid catalytic cracking (FCC) processes. procurementresource.comnoahchemicals.commpmaterials.com FCC is a large-scale petroleum refining process that converts heavy hydrocarbon fractions into lighter, more valuable products like gasoline and diesel. noahchemicals.comgoogle.com this compound acts as a key input in FCC catalysts, enhancing their efficiency, conversion rates, and selectivity. mpmaterials.comsamaterials.com Its inclusion helps in the production of high-octane gasoline from heavy crude oil and can improve sulfur resistance and hydrocarbon conversion efficiency. samaterials.compmarketresearch.com The compound's ability to withstand temperatures exceeding 700°C makes it indispensable in these high-temperature refining environments. pmarketresearch.com

Beyond FCC, this compound, or compounds derived from it, are employed in broader hydrocarbon conversion and petrochemical processes. It functions as a catalyst in the refining of certain chemicals and in various chemical reactions related to petroleum production. procurementresource.comnanorh.com Lanthanum-based catalysts, including those derived from this compound, have been investigated for their ability to improve the catalytic conversion of hydrocarbon feedstocks. google.com For instance, lanthanum-modified ZSM-5 catalysts have been shown to facilitate the conversion of naphtha into light olefins and aromatic hydrocarbons, with some modifications favoring the generation of BTX (benzene, toluene, xylene) and others promoting light olefin production. researchgate.net

Lanthanum compounds, including lanthanum oxide which can be derived from this compound, are also explored in CO2 methanation catalysis. Lanthanum oxide, when doped with palladium, can be used for the catalytic hydrogenation of carbon monoxide to methane (B114726). suoyi-group.comepomaterial.com This process is crucial for converting carbon dioxide (CO₂) into methane (CH₄), a valuable fuel, contributing to carbon capture and utilization technologies. suoyi-group.comepomaterial.com

Hydrocarbon Conversion and Petrochemical Processes

Precursor for Lanthanum Oxide and Other Rare Earth Compounds

This compound serves as a vital precursor for the synthesis of lanthanum oxide (La₂O₃) and other rare earth compounds. stanfordmaterials.comamericanelements.comrsc.orgsamaterials.com Lanthanum oxide is a versatile compound with applications in optical glass, ceramics, and electronics. suoyi-group.comepomaterial.com this compound particles can be converted into lanthanum oxide through heating (calcination), typically at temperatures around 725°C to 800°C. americanelements.comrsc.orgresearchgate.net The morphology of the resulting lanthanum oxide particles can be controlled by the morphology of the precursor this compound particles. rsc.orgresearchgate.net This conversion is a key step in producing high-purity lanthanum oxide for various advanced applications. suoyi-group.comamericanelements.com

Applications in Advanced Ceramics and Electronic Materials

This compound is used as a raw material in the production of advanced ceramics and electronic components. procurementresource.comprocurementresource.comnanorh.commade-in-china.com Lanthanide compounds, particularly their oxides, are of significant interest due to their electric, catalytic, and ceramic properties.

In the electronics industry, this compound contributes to the manufacturing of ceramic capacitors and piezoelectric materials. procurementresource.comprocurementresource.comnanorh.com Lanthanum oxide, derived from this compound, is used as an admixture in the electronic industry for ceramic capacitors and piezoelectric ceramics. suoyi-group.comepomaterial.commade-in-china.com These materials are essential components in various electronic devices and high-performance electronic ceramics. procurementresource.comnanorh.commade-in-china.com Lanthanum's properties can improve the temperature dependence and dielectric properties of ferroelectrics like barium titanate and strontium titanate, which are used in ceramic capacitors. suoyi-group.comepomaterial.com

High-Performance Electronic Ceramics

This compound is a key raw material in the production of high-performance electronic ceramics epomaterial.comnanorh.com. Due to its excellent thermal and chemical stability, it can enhance the strength, hardness, and wear resistance of ceramic materials epomaterial.com. Its applications extend to the manufacturing of ceramic capacitors, piezoelectric materials, and various electronic components nanorh.com. Lanthanum, often incorporated as an oxide or other compounds derived from precursors like this compound, also plays a role in improving the dielectric properties of conductive ceramics sfa-oxford.com. Lanthanum acetate (B1210297), which can be derived from lanthanum compounds, functions as a crucial catalyst in the development of advanced ceramics, contributing to improved mechanical properties essential for electronics, aerospace, and medical devices noahchemicals.com.

High-Temperature Superconductors (e.g., La₂₋ₓSrₓCuO₂)

This compound is employed in the production of certain high-temperature superconductors, including compounds like La₂₋ₓSrₓCuO₂ wikipedia.orgmsesupplies.comthermofisher.in. Research in high-temperature superconductivity has also focused on lanthanum-based hydrides. For instance, lanthanum decahydride (LaH₁₀) has demonstrated high-temperature superconductivity, with reported transition temperatures (T_c) reaching approximately 250 K at pressures around 150 gigapascals (22×10⁶ psi) wikipedia.orgjaist.ac.jpmdpi.comoup.com. The replacement of lanthanum with strontium in certain cuprate (B13416276) systems, such as lanthanum barium copper oxide (LBCO), has been shown to increase the superconducting transition temperature to nearly 40 K aps.org.

Optical Materials Enhancement

Lanthanum compounds, often derived from this compound, are integral to enhancing the properties of various optical materials, improving their performance in diverse applications.

Production of Optical Glass

This compound is utilized in the manufacturing of high-quality optical glasses, including lenses for cameras and telescopes, where it contributes to improved optical properties nanorh.combeyondchem.com. The incorporation of lanthanum oxide (La₂O₃), which can be produced from this compound, significantly enhances the chemical resistance, optical clarity, and mechanical strength of glass stanfordmaterials.comstargazerslounge.com. Specifically, adding lanthanum oxide increases the glass's refractive index while simultaneously minimizing dispersion, a combination crucial for high-quality optical lenses that require enhanced focus and image sharpness while reducing chromatic aberration stanfordmaterials.comstargazerslounge.comclzoptics.comrareearthpowder.com. Furthermore, lanthanum oxide increases the density and microhardness of glass, making it more robust and resistant to mechanical damage, and elevates the glass transition temperature, thereby improving thermal stability for high-temperature applications stanfordmaterials.comrareearthpowder.com. Lanthanum Crown Glass, also known as LaK glass, is a notable example, developed with La₂O₃ to achieve high refraction and low dispersion characteristics clzoptics.com. Gallium Lanthanum Sulfide (GLS) is another crystalline optical glass containing lanthanum, known for its excellent thermal stability in optoelectronics applications americanelements.com.

Energy Storage Materials: Nickel-Metal Hydride (NiMH) Battery Electrodes

This compound is a raw material that can be used in the preparation of battery materials epomaterial.com. Lanthanum metal plays a significant role in the development of energy storage solutions, particularly in Nickel-Metal Hydride (NiMH) batteries, which are widely used in various applications noahchemicals.com. Lanthanum is incorporated into metal alloys for hydrogen storage, a critical function for NiMH battery electrodes inframat.comadvancedmaterials.us. These alloys enable the reversible absorption and desorption of hydrogen, facilitating the energy storage and release mechanisms within the battery.

Emerging Research Frontiers and Future Directions for Lanthanum Carbonate

Nanotechnology Innovations and Scale-Up in Synthesis and Application

Recent advancements in the synthesis of lanthanum carbonate have focused on enhancing efficiency and sustainability through technological innovations. Traditional synthesis methods are being replaced by greener chemistry principles, such as hydrothermal synthesis, which enables the direct conversion of lanthanum salts into carbonate forms under controlled temperature and pressure, leading to higher purity and yield ereztech.com. The integration of continuous flow reactors is also revolutionizing synthesis processes, allowing for improved quality control and assurance ereztech.com.

Nanotechnology plays a pivotal role in this innovation landscape, with researchers exploring nanoscale this compound formulations. These formulations exhibit unique properties, such as increased solubility and enhanced therapeutic effects, by manipulating particle size and surface characteristics at the nanoscale ereztech.com. Sonochemical methods have been successfully employed to synthesize this compound nanoparticles with controlled morphologies, including needle-shaped particles formed under ultrasound irradiation, contrasting with spherical particles produced without it easychem.orgamericanelements.com. This compound nanoparticles serve as precursors for the synthesis of other nano-sized rare earth phases, such as lanthanum oxide (La₂O₃) and lanthanum hydroxide (B78521) (La(OH)₃) easychem.orgnih.gov.

Scaling up the production and application of this compound, especially for industrial uses like wastewater treatment, presents challenges that are being addressed through innovative approaches. For instance, microfibrous composites are being utilized as supporting materials for this compound adsorbents, which can facilitate industrial-scale operations by preventing aggregation and enhancing adsorbent utilization efficiency americanelements.com. This approach also reduces internal diffusional resistance and improves contact efficiency, making the production process more cost-effective and scalable americanelements.com.

Integration with Hybrid and Composite Materials

The integration of this compound with various hybrid and composite materials represents a significant frontier, particularly for environmental applications. Lanthanum-engineered biochar (LEB) is being developed by incorporating different lanthanum species, including various lanthanum carbonates (e.g., LaOHCO₃, La₂(CO₃)₃, La₂CO₅, and NaLa(CO₃)₂), onto biochar attelements.com. These LEBs demonstrate high efficiency in adsorbing phosphate (B84403), arsenic, antimonate, and fluoride (B91410) ions due to lanthanum's strong affinity for oxyanions attelements.com.

Another notable development is the creation of this compound-grafted ZSM-5 zeolite (LC-ZSM-5) for highly selective and efficient phosphate removal from wastewater americanelements.comnih.gov. Similarly, this compound-modified microfibrous composites (LC-MC) have been synthesized for efficient phosphate adsorption, showing stable performance across a wide range of pH levels and ionic strengths americanelements.comthegoodscentscompany.com.